Perdolan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Perdolan, also known as paracetamol or acetaminophen, is a widely used over-the-counter pain reliever and fever reducer. It is one of the most commonly used drugs in the world, with millions of people taking it every day. The drug has been in use for over a century and is considered to be safe and effective. In

Mécanisme D'action

Perdolan works by inhibiting the production of prostaglandins, which are responsible for causing pain and fever. It does this by blocking the action of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Perdolan is selective for COX-2, which is primarily responsible for producing prostaglandins in response to inflammation and injury.

Biochemical and Physiological Effects:

Perdolan is rapidly absorbed into the bloodstream and distributed throughout the body. It is metabolized in the liver and excreted in the urine. The drug has a half-life of approximately 2-3 hours and is cleared from the body within 24 hours. Perdolan has no significant effects on the cardiovascular or respiratory systems and does not cause gastric irritation or bleeding.

Avantages Et Limitations Des Expériences En Laboratoire

Perdolan is a widely used drug in laboratory experiments due to its safety, low cost, and availability. It is commonly used as a control drug in preclinical studies to test the efficacy of other drugs. However, it has limitations in its use, particularly in studies involving inflammation and pain, as it only targets COX-2 and may not be effective in all types of pain.

Orientations Futures

There are several future directions for the study of Perdolan. One area of research is the development of new formulations and delivery methods to improve the drug's efficacy and safety. Another area of research is the investigation of Perdolan's potential therapeutic effects in other conditions, such as neuropathic pain and inflammatory bowel disease. Additionally, there is ongoing research into the mechanism of action of Perdolan and the role of COX-2 in pain and inflammation.

Conclusion:

Perdolan is a widely used drug with a long history of safety and efficacy. It is synthesized through a simple and cost-effective method and has been extensively studied for its analgesic and antipyretic properties. The drug works by inhibiting the production of prostaglandins through selective inhibition of COX-2. Perdolan is commonly used as a control drug in laboratory experiments and has several future directions for research.

Méthodes De Synthèse

Perdolan is synthesized through a process called nitration, in which phenol is nitrated with nitric acid to produce a mixture of ortho- and para-nitrophenol. The mixture is then reduced with hydrogen gas in the presence of a catalyst to produce Perdolan. The synthesis method is relatively simple and cost-effective, making it a popular drug for mass production.

Applications De Recherche Scientifique

Perdolan has been extensively studied in the scientific community for its analgesic and antipyretic properties. It is commonly used as a control drug in clinical trials to test the efficacy of other pain relievers and fever reducers. Additionally, it has been studied for its potential therapeutic effects in various conditions, such as osteoarthritis, migraine, and cancer pain.

Propriétés

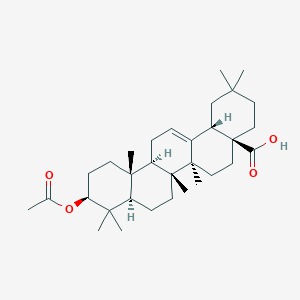

Numéro CAS |

102578-49-4 |

|---|---|

Formule moléculaire |

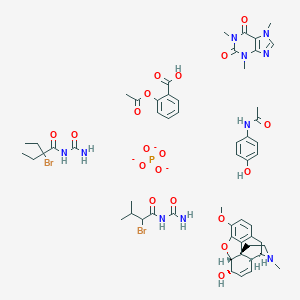

C56H72Br2N10O19P-3 |

Poids moléculaire |

1380 g/mol |

Nom IUPAC |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;2-bromo-N-carbamoyl-2-ethylbutanamide;2-bromo-N-carbamoyl-3-methylbutanamide;N-(4-hydroxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione;phosphate |

InChI |

InChI=1S/C18H21NO3.C9H8O4.C8H10N4O2.C8H9NO2.C7H13BrN2O2.C6H11BrN2O2.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7;1-3-7(8,4-2)5(11)10-6(9)12;1-3(2)4(7)5(10)9-6(8)11;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;2-5H,1H3,(H,11,12);4H,1-3H3;2-5,11H,1H3,(H,9,10);3-4H2,1-2H3,(H3,9,10,11,12);3-4H,1-2H3,(H3,8,9,10,11);(H3,1,2,3,4)/p-3/t11-,12+,13-,17-,18-;;;;;;/m0....../s1 |

Clé InChI |

KMVAUHKJKNQFNA-JZBXBKNXSA-K |

SMILES isomérique |

CCC(CC)(C(=O)NC(=O)N)Br.CC(C)C(C(=O)NC(=O)N)Br.CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[O-]P(=O)([O-])[O-] |

SMILES |

CCC(CC)(C(=O)NC(=O)N)Br.CC(C)C(C(=O)NC(=O)N)Br.CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[O-]P(=O)([O-])[O-] |

SMILES canonique |

CCC(CC)(C(=O)NC(=O)N)Br.CC(C)C(C(=O)NC(=O)N)Br.CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[O-]P(=O)([O-])[O-] |

Synonymes |

perdolan |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate](/img/structure/B33437.png)

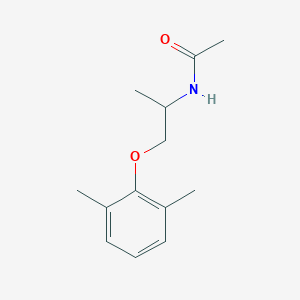

![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)

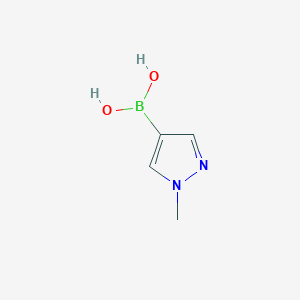

![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)